TCS-3035
Overview
Description
Mechanism of Action
Target of Action
The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .
Mode of Action
TCS 3035 acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for TCS 3035 are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.
Pharmacokinetics
It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.
Result of Action
The molecular and cellular effects of TCS 3035’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .
Biochemical Analysis
Biochemical Properties
TCS 3035 interacts with the GPR35 receptor, a protein that is predominantly expressed in the gastro-intestinal tract and immune tissues . The nature of this interaction is that of an agonist, meaning TCS 3035 can bind to the GPR35 receptor and activate it .
Molecular Mechanism
The molecular mechanism of action of TCS 3035 involves its binding to the GPR35 receptor, thereby activating it This can lead to changes in gene expression and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 3035 involves the reaction of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield TCS 3035 .
Industrial Production Methods
While specific industrial production methods for TCS 3035 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
TCS 3035 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phenoxy and thiazolidinylidene moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
TCS 3035 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function and signaling pathways of GPR35.
Biology: Helps in understanding the role of GPR35 in immune response and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new drugs targeting GPR35
Comparison with Similar Compounds
Similar Compounds
GPR35 Agonist 4: Another potent agonist for GPR35 with similar efficacy.
Compound 10: Shows high potency towards both human and rat GPR35
Uniqueness
TCS 3035 is unique due to its high specificity and potency towards GPR35. It has a pEC50 value of 5.86 for human GPR35, indicating its strong agonistic activity. Additionally, the structural features of TCS 3035, such as the thiazolidinylidene and phenoxyacetic acid moieties, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367830 | |
Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123021-85-2 | |
Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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